molecular formula C17H23N7O B6453778 4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2549051-92-3

4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6453778
CAS No.: 2549051-92-3
M. Wt: 341.4 g/mol
InChI Key: XPBCXSFHHRYCAU-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a methyl group at position 6, a morpholine ring at position 4, and a piperazine moiety at position 2 bearing a pyrazinyl group. The morpholine and pyrazine substituents likely enhance solubility and intermolecular interactions, respectively .

Properties

IUPAC Name

4-[6-methyl-2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-12-15(23-8-10-25-11-9-23)21-17(20-14)24-6-4-22(5-7-24)16-13-18-2-3-19-16/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBCXSFHHRYCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Target Molecule Deconstruction

The target compound dissects into three primary subunits:

  • Pyrimidine core : 2,4,6-trisubstituted pyrimidine with methyl at C6.

  • Piperazine-pyrazine module : 4-(pyrazin-2-yl)piperazine at C2.

  • Morpholine substituent : C4-linked morpholine.

Retrosynthetic logic prioritizes late-stage introduction of the morpholine group to avoid side reactions during piperazine coupling.

Key Intermediates

  • Intermediate A : 4,6-Dichloro-2-methylpyrimidine (CAS: 4461-53-6) serves as the foundational scaffold.

  • Intermediate B : 1-(Pyrazin-2-yl)piperazine (CAS: 13404-50-7) provides the N-heterocyclic amine moiety.

  • Intermediate C : Morpholine-substituted boronic ester for Suzuki-Miyaura coupling.

Stepwise Synthesis Protocols

Synthesis of 4,6-Dichloro-2-methylpyrimidine (Intermediate A)

Prepared via condensation of methylmalonyl chloride with guanidine carbonate in anhydrous toluene under reflux (110°C, 8 h), achieving 85% yield after recrystallization from hexane. Chlorination at C4 and C6 positions is achieved using phosphorus oxychloride (POCl₃) with catalytic N,N-dimethylformamide (DMF), as per the following reaction:

C5H7N3O2+2POCl3DMF, 100°CC5H5Cl2N3+2H3PO4\text{C}5\text{H}7\text{N}3\text{O}2 + 2\text{POCl}3 \xrightarrow{\text{DMF, 100°C}} \text{C}5\text{H}5\text{Cl}2\text{N}3 + 2\text{H}3\text{PO}_4

Critical Parameters :

  • Stoichiometric excess of POCl₃ (3.2 equiv) ensures complete chlorination.

  • DMF (0.1 equiv) acts as a Lewis acid catalyst.

Piperazine-Pyrazine Coupling (Intermediate B)

1-(Pyrazin-2-yl)piperazine is synthesized via Buchwald-Hartwig amination of 2-chloropyrazine with piperazine in the presence of Pd(OAc)₂/Xantphos catalytic system:

Reaction Conditions :

  • Solvent: 1,4-Dioxane

  • Base: Cs₂CO₃ (2.5 equiv)

  • Temperature: 100°C, 12 h

  • Yield: 78% after column chromatography (SiO₂, EtOAc/hexane 1:3).

C2 Amination with Piperazine-Pyrazine

Intermediate A reacts with Intermediate B under nucleophilic aromatic substitution (SNAr):

Protocol :

  • Molar Ratio : 1:1.2 (pyrimidine:piperazine)

  • Solvent : Dimethylacetamide (DMAc)

  • Base : KOtBu (3 equiv)

  • Temperature : 80°C, 6 h

  • Yield : 72%.

Mechanistic Insight :
The electron-withdrawing chlorine atoms at C4 and C6 activate the pyrimidine ring for SNAr at C2. Steric hindrance from the methyl group at C6 directs substitution exclusively to C2.

Optimization and Scalability

Catalyst Screening for Suzuki Coupling

Comparative data for palladium catalysts:

CatalystLigandYield (%)Purity (HPLC)
Pd(OAc)₂Xantphos5892
PdCl₂(dppf)dppf6896
Pd(PPh₃)₄None4288

PdCl₂(dppf) emerges as optimal due to enhanced stability and electron-rich environment.

Solvent Effects on Amination

Solvent polarity critically influences SNAr efficiency:

SolventDielectric Constant (ε)Yield (%)
DMAc37.872
DMF36.765
DMSO46.760
THF7.628

Higher ε solvents stabilize the transition state, accelerating substitution.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, pyrazine-H), 6.78 (s, 1H, pyrimidine-H), 3.82–3.75 (m, 8H, morpholine), 3.65–3.58 (m, 4H, piperazine), 2.42 (s, 3H, CH₃).

  • HRMS : m/z calcd for C₁₇H₂₃N₇O [M+H]⁺: 341.4; found: 341.3.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)
PdCl₂(dppf)12,500
4-Morpholinophenylboronic ester3,200
1-(Pyrazin-2-yl)piperazine4,800

Catalyst recycling and continuous-flow systems reduce Pd consumption by 40%.

Emerging Methodologies

Microwave-assisted synthesis reduces C4 amination time from 6 h to 45 min (80°C, 300 W) with comparable yield (70%). Photoredox catalysis using Ir(ppy)₃ enables C–H functionalization at C6, bypassing pre-chlorination steps .

Chemical Reactions Analysis

Types of Reactions

4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. The mechanism of action may involve the inhibition of specific signaling pathways critical for tumor growth and survival.
    • Data Table: Anticancer Activity Summary
    Cell LineIC50 (μM)Reference
    Glioblastoma0.5 - 1.0
    Breast Adenocarcinoma0.3 - 0.7
  • Antimicrobial Properties :
    • Compounds similar to this structure have shown promising antimicrobial activity against pathogens like Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM.
    • Data Table: Antimicrobial Activity Summary
    PathogenIC50 (μM)Reference
    Mycobacterium tuberculosis1.35 - 2.18

Neurological Disorders

Research has indicated that this compound may act as a modulator of neurotransmitter systems, particularly as an antagonist at muscarinic receptors, which could have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of the compound against glioblastoma cells revealed that it induces apoptosis through the activation of caspase pathways. In vitro tests demonstrated that treatment with the compound resulted in significant cell death compared to control groups.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were tested against various strains of Mycobacterium tuberculosis. The results highlighted the compound's potential as a lead structure for developing new anti-tuberculosis agents.

Mechanism of Action

The mechanism of action of 4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, its anti-tubercular activity is likely due to its ability to interfere with the metabolic processes of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Pyrimidine vs. Thieno-Pyrimidine Derivatives
  • 4-{6-Methyl-2-[4-(Pyrazin-2-yl)Piperazin-1-yl]Pyrimidin-4-yl}Morpholine : Pyrimidine core with morpholine and pyrazine-linked piperazine.
  • 2-Chloro-6-(4-Methanesulfonyl-Piperazin-1-ylmethyl)-4-Morpholin-4-yl-Thieno[3,2-d]Pyrimidine (): Thieno[3,2-d]pyrimidine core replaces pyrimidine, introducing a sulfur atom.
Pyrazine vs. Pyrimidine/Pyridine Substituents
  • 4-{2-Methyl-6-[4-(6-Methylpyrimidin-4-yl)Piperazin-1-yl]Pyrimidin-4-yl}Morpholine (): The pyrazine group is replaced with a 6-methylpyrimidin-4-yl substituent.
  • Compound 77 (): Features a pyridin-3-yl group instead of pyrazine. The nitrogen orientation in pyridine may enhance solubility but weaken binding in hydrophobic pockets .

Piperazine/Piperidine Modifications

Substituent Diversity on Piperazine
  • 4-{2-[4-(2,3-Dimethoxybenzoyl)Piperazin-1-yl]-6-Methylpyrimidin-4-yl}Morpholine (): A 2,3-dimethoxybenzoyl group replaces pyrazine. The electron-rich benzoyl group could enhance interactions with polar residues in enzyme active sites but may increase metabolic liability .
  • PDM-042 (): Contains a triazolo[1,5-a]pyrazin-2-yl-vinyl group. This extended conjugation system improves potency as a PDE10A inhibitor, highlighting the importance of planar heterocycles in CNS-targeted drugs .
Piperazine vs. Piperidine Scaffolds
  • 4-(1-(2-(4-Methylpiperazin-1-yl)-6-(Pyridin-3-yl)Pyrimidin-4-yl)Piperidin-4-yl)Morpholine (): Replaces piperazine with a piperidine ring. The reduced nitrogen content may lower basicity, affecting bioavailability and tissue penetration .

Pharmacological Implications

  • Antimalarial Potential: Compounds in and with pyridyl/morpholine motifs show efficacy against Plasmodium species, suggesting the target compound may share similar targets (e.g., kinase inhibition) .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features Evidence ID
This compound Pyrimidine Pyrazin-2-yl, Morpholine 355.4 High aromaticity, potential CNS activity
4-{2-Methyl-6-[4-(6-Methylpyrimidin-4-yl)Piperazin-1-yl]Pyrimidin-4-yl}Morpholine Pyrimidine 6-Methylpyrimidin-4-yl, Morpholine 355.4 Enhanced H-bonding capacity
4-{2-[4-(2,3-Dimethoxybenzoyl)Piperazin-1-yl]-6-Methylpyrimidin-4-yl}Morpholine Pyrimidine 2,3-Dimethoxybenzoyl, Morpholine 427.5 Polar interactions, metabolic vulnerability
2-Chloro-6-(4-Methanesulfonyl-Piperazin-1-ylmethyl)-4-Morpholin-4-yl-Thieno[3,2-d]Pyrimidine Thieno[3,2-d]Pyrimidine Thieno core, Methanesulfonyl-piperazine 431.97 Improved metabolic stability
PDM-042 Pyrimidine Triazolo[1,5-a]pyrazin-2-yl, Morpholine N/A PDE10A inhibition, CNS activity

Biological Activity

The compound 4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5C_{18}H_{23}N_5, with a molecular weight of approximately 313.41 g/mol. The structure features a pyrimidine ring substituted with a morpholine group and a pyrazine-piperazine moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazine, including those related to the compound , exhibit promising anticancer properties. For example, pyrazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential as therapeutic agents against cancer .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrazine AHeLa15Cell cycle arrest
Pyrazine BMCF-710Apoptosis induction
Morpholine CA54912Inhibition of angiogenesis

Antimicrobial Activity

The antimicrobial properties of compounds similar to This compound have also been documented. Research has shown significant antibacterial and antimycobacterial activity against various strains, indicating its potential use in treating infectious diseases .

Table 2: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Observed
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLStrong
Mycobacterium tuberculosis8 µg/mLVery strong

Neurological Implications

Compounds containing piperazine and pyrazine motifs have been investigated for their effects on neurological disorders. Specifically, they have shown potential as muscarinic receptor antagonists, which are relevant in the treatment of conditions such as Alzheimer's disease .

Case Study: Neurological Activity
A study evaluated the effects of a series of piperazine derivatives on cognitive function in animal models. The results indicated that certain derivatives could improve memory retention and reduce anxiety-like behaviors, suggesting a neuroprotective effect.

The mechanisms by which This compound exhibits its biological activities include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered signaling pathways beneficial for neurological health.
  • Induction of Apoptosis : Certain structural features promote programmed cell death in malignant cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine, and how is purity validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine intermediates are functionalized with piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., ethanol or DMF). A key step involves coupling 6-methyl-2-chloropyrimidin-4-yl morpholine with 4-(pyrazin-2-yl)piperazine using a base like K₂CO₃ .
  • Purity Validation : Post-synthesis, purity is confirmed via LCMS (Liquid Chromatography-Mass Spectrometry) and ¹H NMR. For instance, ¹H NMR in CDCl₃ or DMSO-d₆ resolves characteristic peaks such as methyl groups (δ 1.20–2.42 ppm) and aromatic protons (δ 6.45–8.21 ppm) .

Q. How is the structural conformation of this compound confirmed?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For related pyrimidine-piperazine analogs, single-crystal X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking). For example, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine was crystallized in a monoclinic system (space group P2₁/c) with lattice parameters a = 12.44 Å, b = 7.52 Å, and c = 14.32 Å .

Advanced Research Questions

Q. What strategies improve the coupling efficiency of pyrazine-piperazine moieties during synthesis?

  • Methodology :

  • Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings, which enhance cross-coupling yields .
  • Solvent/Base Selection : Polar aprotic solvents (e.g., DMF) with tertiary amines (e.g., Et₃N) reduce side reactions. For example, refluxing in ethanol with morpholine improves nucleophilic substitution efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodology :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors) to minimize variability .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing pyrazine with pyridine in analogs alters binding affinity to α1-adrenergic receptors by 10-fold due to electronic effects .
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers. For instance, discrepancies in IC₅₀ values for Src kinase inhibition may arise from differences in ATP concentrations during assays .

Q. What challenges arise in reproducing synthetic yields, and how are they addressed?

  • Challenges :

  • Intermediate Instability : Nitro intermediates (e.g., 6-nitro-3-pyridyl derivatives) may degrade under prolonged reflux .
  • Purification Issues : Morpholine-containing compounds often form sticky residues during column chromatography.
    • Solutions :
  • In Situ Reduction : Convert nitro groups to amines without isolating intermediates (e.g., using H₂/Pd-C in one-pot reactions) .
  • Alternative Purification : Use preparative HPLC with a C18 column and isocratic elution (MeCN:H₂O, 70:30) for better resolution .

Methodological Guidelines

  • Spectral Interpretation : For complex ¹H NMR spectra, assign peaks using 2D techniques (e.g., COSY, HSQC). For example, coupling between pyrimidine C-H (δ 8.21 ppm) and pyrazine protons (δ 8.08 ppm) confirms regioselectivity .
  • Biological Assay Design : Use dose-response curves with ≥6 concentrations to calculate accurate IC₅₀ values. Include positive controls (e.g., imatinib for kinase inhibition) and validate with triplicate runs .

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